molecular formula C17H25N3O2 B3364266 Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate CAS No. 1131594-91-6

Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate

Cat. No.: B3364266
CAS No.: 1131594-91-6
M. Wt: 303.4 g/mol
InChI Key: PKIDDUUNNYQDEE-UHFFFAOYSA-N
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Description

Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate is a synthetic organic compound with the molecular formula C17H25N3O2 It is a derivative of azetidine and piperidine, featuring a benzyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3-aminopropanol derivative.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the azetidine intermediate.

    Carbamate Formation: The final step involves the reaction of the azetidine-piperidine intermediate with benzyl chloroformate to form the benzyl carbamate group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or azetidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: The compound can be used to study the interactions of azetidine and piperidine derivatives with biological targets.

    Chemical Biology: It serves as a probe to investigate the mechanisms of action of related compounds.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine and piperidine rings may interact with active sites or binding pockets, leading to modulation of biological activity. The benzyl carbamate group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)ethyl)carbamate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate is unique due to the combination of the azetidine and piperidine rings, which can confer distinct biological and chemical properties. The presence of the benzyl carbamate group further enhances its stability and potential for bioactivity.

Properties

IUPAC Name

benzyl N-[(1-piperidin-3-ylazetidin-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c21-17(22-13-14-5-2-1-3-6-14)19-9-15-11-20(12-15)16-7-4-8-18-10-16/h1-3,5-6,15-16,18H,4,7-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIDDUUNNYQDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CC(C2)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662592
Record name Benzyl {[1-(piperidin-3-yl)azetidin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131594-91-6
Record name Benzyl {[1-(piperidin-3-yl)azetidin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate
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Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate
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Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate
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Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate
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Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate
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Benzyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate

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